molecular formula C6H11BrO2 B1266007 2-Bromo-3,3-dimethylbutanoic acid CAS No. 50364-40-4

2-Bromo-3,3-dimethylbutanoic acid

Cat. No.: B1266007
CAS No.: 50364-40-4
M. Wt: 195.05 g/mol
InChI Key: MJLVLHNXEOQASX-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbutanoic acid is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a bromine atom attached to the second carbon of a butanoic acid chain, which also contains two methyl groups on the third carbon. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications due to its unique properties.

Mechanism of Action

Mode of Action

2-Bromo-3,3-dimethylbutanoic acid is a brominated derivative of a carboxylic acid. The bromination occurs at the alpha position of the carboxylic acid, a reaction known as the Hell-Volhard-Zelinskii reaction . This reaction involves the formation of an acid bromide intermediate, which can readily enolize, making alpha-bromination possible . The brominated compound can then interact with its targets in the body, potentially altering their function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific biological context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,3-dimethylbutanoic acid typically involves the bromination of 3,3-dimethylbutanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as ketones or aldehydes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 2-Hydroxy-3,3-dimethylbutanoic acid or 2-Amino-3,3-dimethylbutanoic acid.

    Reduction: 2-Bromo-3,3-dimethylbutanol.

    Oxidation: 2-Bromo-3,3-dimethylbutanone.

Scientific Research Applications

2-Bromo-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-2-methylpropanoic acid: Contains a bromine atom on the second carbon but has a different alkyl chain structure.

    2-Chloro-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties

Uniqueness: 2-Bromo-3,3-dimethylbutanoic acid is unique due to the presence of both a bromine atom and two methyl groups on the butanoic acid chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-3,3-dimethylbutanoic acid, with the molecular formula C6_6H11_{11}BrO2_2, is a chiral organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in a range of biological interactions, making it a valuable compound for research and potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 3,3-dimethylbutanoic acid using bromine (Br2_2) in the presence of catalysts like phosphorus tribromide (PBr3_3). This reaction is performed under controlled conditions to ensure selective bromination at the 2-position of the butanoic acid. The compound is characterized by its chiral nature, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in electrophilic reactions, allowing the compound to act as an intermediate in several biochemical pathways. Its chirality enables selective interactions with enzymes and receptors, which is critical for its potential therapeutic effects .

Toxicity and Safety Profile

The compound has been classified with specific safety warnings:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
    These classifications indicate that while the compound has potential biological applications, safety precautions must be taken when handling it .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its ability to modulate the activity of specific dehydrogenases and transferases, which are crucial for various biochemical processes.
  • Pharmacological Applications : Investigations into its pharmacological properties suggest potential applications in drug development. It has been evaluated as a precursor for synthesizing novel pharmaceutical compounds that target specific diseases .
  • Herbicidal Activity : A study highlighted the herbicidal properties of derivatives of this compound, suggesting that its structural features contribute to effective herbicide formulations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureNotable Activity
(2R)-2-bromo-3,3-dimethylbutanoic acidEnantiomer of this compoundDifferent enzyme interaction profiles
2-chloro-3,3-dimethylbutanoic acidSimilar structure but contains chlorineLower herbicidal activity
3,3-dimethylbutanoic acidParent compound without halogen substitutionBaseline for comparative studies

This table illustrates how variations in halogen substitution can significantly influence biological activity and reactivity.

Properties

IUPAC Name

2-bromo-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLVLHNXEOQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346741
Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50364-40-4
Record name NSC227913
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Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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